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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine
CAS No.: 2091284-81-8
Cat. No.: B1485175
Get Quote
. J

Part 1: Strategic Utility & Chemical Logic
The "Conformational Lock" Mechanism

The primary value of 2-fluorooxan-3-amine lies in its ability to freeze molecular conformation.
Unlike a standard tetrahydropyran or piperidine ring which may flip between chair conformers,

the 2-fluoro substituent strongly prefers the axial position due to the anomeric effect (stabilizing
interaction between the ring oxygen lone pair and the antibonding

orbital).

o Axial Fluorine (Preferred): Locks the ring geometry.

¢ Equatorial Amine (Typical): The vicinal 3-amino group (usually trans to the fluorine) adopts
an equatorial position to minimize steric strain and dipole repulsion.

This creates a rigid, defined vector for the amine, making this building block ideal for:

o Peptidomimetics: Mimicking twisted amide bonds or proline turns.
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e Transition State Analogues: The C-F bond mimics the C-OH or C-OR bond of a glycoside but
is metabolically stable (not hydrolyzed by glycosidases).

Stability & Handling

o Class: This compound is effectively a glycosyl fluoride derivative.

 Stability: The C-F bond at the anomeric position is chemically robust under neutral and basic
conditions. However, it can be activated by strong Lewis acids (e.g.,

) to act as a glycosyl donor.

o Storage: Store as the ammonium salt (e.g., HCI or TFA salt) or with the amine N-protected
(e.g., N-Boc) to prevent self-condensation or polymerization.

Part 2: Synthesis & Preparation Protocols[1][2]

Since 2-fluorooxan-3-amine is often generated in situ or from stable precursors, the following
protocol describes its generation from a 3-aminotetrahydropyran-2-ol (hemiaminal) or a glycal
precursor.

Protocol A: Deoxyfluorination of 3-Amino-2-
hydroxytetrahydropyran

Objective: Install the fluorine atom at the anomeric center with stereocontrol.
Reagents:

o Substrate: N-Cbz-3-aminotetrahydropyran-2-ol (derived from 3-amino sugar or reduction of a
lactone).

e Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]
e Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:
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Preparation: Dissolve 1.0 equiv of N-Cbz-3-aminotetrahydropyran-2-ol in anhydrous DCM
(0.1 M concentration) under an inert atmosphere (

or Ar).

Cooling: Cool the solution to -78 °C. Note: Low temperature is critical to prevent elimination
to the glycal.

Addition: Add DAST (1.2 equiv) dropwise via syringe.

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by
TLC (silica) or

F-NMR.
o Checkpoint: Look for a doublet in

F-NMR around -120 to -140 ppm (characteristic of anomeric fluoride).
Quenching: Pour the reaction mixture into saturated aqueous

(vigorous bubbling will occur).

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc). The product is the N-protected 2-
fluorooxan-3-amine.

Data Validation (Self-Check):

e F NMR: The coupling constant
determines the configuration.
o Hzindicates

-anomer (Axial F).
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o Hz indicates

-anomer (Equatorial F).
Protocol B: Deprotection to the Free Amine Salt
Objective: Reveal the free amine for coupling.
o Dissolve the N-Chz protected intermediate in MeOH.
e Add Pd/C (10% wi/w) and stir under
(1 atm) for 2 hours.

o Alternative for N-Boc: Treat with 4M HCI in Dioxane at 0 °C for 30 mins.

» Filter and concentrate. Do not neutralize to the free base if storing; keep as the HCI or
ammonium salt to ensure stability of the anomeric fluoride.

Part 3: Application Workflows
Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates how to utilize 2-fluorooxan-3-amine to "grow" a fragment into
a lead compound.

Click to download full resolution via product page

Figure 1: Workflow for utilizing 2-fluorooxan-3-amine in fragment growing strategies.
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Coupling Protocol (Amide Bond Formation)

Objective: Couple the chiral amine to a carboxylic acid partner (e.g., a drug pharmacophore).

Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.1 equiv)
and DIPEA (3.0 equiv). Stir for 5 mins.

» Addition: Add 2-Fluorooxan-3-amine HCI salt (1.0 equiv).
e Reaction: Stir at Room Temperature for 2-4 hours.

o Workup: Dilute with EtOAc, wash with 1N HCI (mildly, to avoid hydrolysis of the acetal), then
sat.

and brine.

o Result: The 2-fluoro group remains intact, locking the new amide into a specific spatial
orientation relative to the ether oxygen.

Part 4: Technical Specifications & Data
Comparative Physicochemical Profile

The introduction of the fluorine at C2 drastically alters the properties compared to the non-
fluorinated parent.
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Property

3-Amino-
Tetrahydropyran

2-Fluoro-3-Amino-
Tetrahydropyran

Impact

pKa (Amine)

~7.5-8.0

Lower Basicity:
Fluorine EWG effect
reduces pKa,
improving oral
bioavailability and
BBB permeability.

LogP

Low (Polar)

Moderate

Lipophilicity: C-F bond
increases lipophilicity
without adding bulk.

Metabolic Stability

Susceptible to

oxidation

High

Anomeric position is
blocked; C-F bond
resists P450

oxidation.

Conformation

Flexible (Chair Flip)

Rigid (Locked)

Anomeric effect forces
Fluorine axial; locks

ring into one chair.

Conformational Logic Diagram

The stability of this building block rests on the Anomeric Effect.

Equatorial Fluorine
(Steric favored, Electronic disfavored)

Equilibrium Shift —  _—— .
(>95% Axial) Axial Fluorine .. Stabilizing Interaction ! n(0) > o*(C-F) !
= (Anomeric Effect Stabilized) : Orbital Overlap !
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Figure 2: The Anomeric Effect drives the equilibrium toward the Axial Fluorine conformer,
locking the scaffold.
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Synthesis of Glycosy! Fluorides
o Source: "Methods of synthesis of glycosyl fluorides."[2] ResearchGate.

o URL:[Link]

Fluorinated Amino Acids & Building Blocks

o Source: "Synthesis and Applications of Fluorinated a-Amino Acids." Princeton University,
Macmillan Group.

o URL:[LiNkK]

Conformational Analysis of THP Amino Acids

o Source: "Conformational Analysis of Some C2-symmetric Cyclic Peptides Containing
Tetrahydrofuran Amino Acids." PubMed.

o URL:[Link]

Chiral Building Blocks in Drug Discovery

o Source: "Synthesis of Chiral Building Blocks for Use in Drug Discovery.”" PMC - NIH.

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1485175/docs#application-note-2-fluorooxan-3-
amine-in-precision-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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